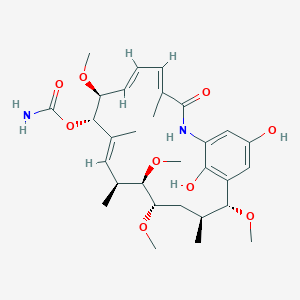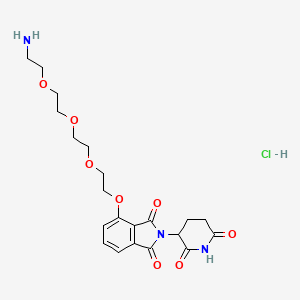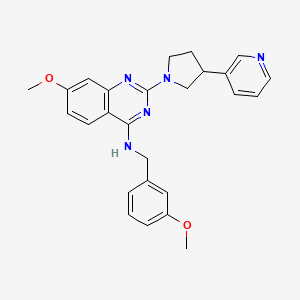![molecular formula C13H11BrN2O3S B15073728 N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B15073728.png)
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is a Schiff base compound derived from the condensation of 5-bromosalicylaldehyde and sulfamethoxazole . This compound has garnered interest due to its potential pharmacological properties, including antibacterial and antifungal activities .
Métodos De Preparación
The synthesis of N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide typically involves an equimolar reaction between 5-bromosalicylaldehyde and sulfamethoxazole . The reaction is carried out in solvents such as dioxane, DMF, or DMSO, and the product is stable to air and moisture . The compound can be recrystallized from ethanol to obtain suitable single crystals for structural analysis .
Análisis De Reacciones Químicas
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and hydroxyl positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antibacterial and antifungal properties, making it a candidate for antimicrobial agents.
Industry: Can be used in the synthesis of other bioactive compounds and materials.
Mecanismo De Acción
The mechanism of action of N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with microbial enzymes and proteins. The compound forms complexes with metal ions, which can inhibit the activity of essential enzymes in bacteria and fungi, leading to their death . The molecular targets include bacterial cell wall synthesis enzymes and fungal cell membrane components .
Comparación Con Compuestos Similares
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is unique due to its specific structure and the presence of both bromine and sulfonamide groups. Similar compounds include:
N-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with chlorine instead of bromine.
N-[(5-methyl-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with a methyl group instead of bromine.
N-[(5-nitro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide: Similar structure but with a nitro group instead of bromine.
These compounds share similar pharmacological properties but differ in their reactivity and specific applications due to the different substituents on the phenyl ring .
Propiedades
Fórmula molecular |
C13H11BrN2O3S |
|---|---|
Peso molecular |
355.21 g/mol |
Nombre IUPAC |
N-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H |
Clave InChI |
OEMCLQLAWYKPRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(8S,10R)-10-[(2S,4R,5S,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-8-(2-hydroxyethyl)-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B15073646.png)
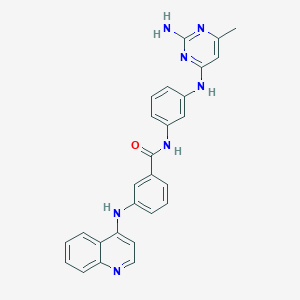

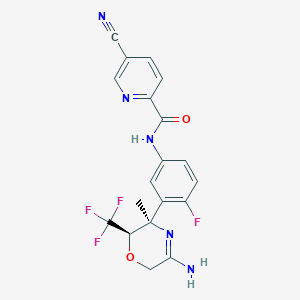
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;hydrate](/img/structure/B15073678.png)
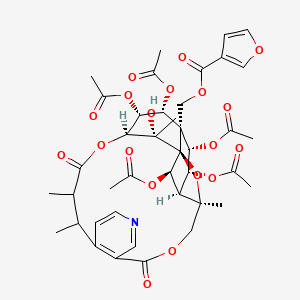
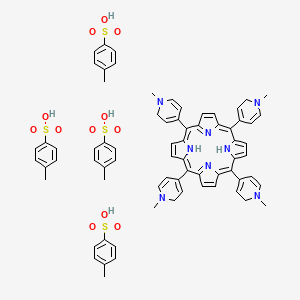

![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine](/img/structure/B15073706.png)

